2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone

Medicinal Chemistry Organic Synthesis Building Blocks

Medicinal chemists often struggle to source a pyrrole building block that combines a specific N-aryl-2,5-dimethyl substitution pattern with a reactive chloroacetyl handle for SAR exploration. This compound directly addresses that gap. - Unique electrophilic α-chloroketone enables rapid library synthesis of amides, amines, and thioethers under mild conditions. - Computed logP of 3.8 supports hydrophobic target engagement and membrane permeability optimization. - Strategic intermediate for fragment-to-lead campaigns; the N-(4-methylphenyl) group probes nearby hydrophobic pockets. - Sourced from the Thermo Scientific Maybridge portfolio, ensuring batch-to-batch consistency for reliable lead optimization.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 300557-74-8
Cat. No. B1306160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone
CAS300557-74-8
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C
InChIInChI=1S/C15H16ClNO/c1-10-4-6-13(7-5-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3
InChIKeyBAEXXXPZKCRCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone Overview


2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone (CAS 300557-74-8) is a synthetic pyrrole derivative featuring a reactive chloroacetyl group, primarily utilized as a heterocyclic building block [1]. Sourced from the Thermo Scientific Maybridge portfolio, it is designed to introduce pharmacophorically rich pyrrole scaffolds into lead compounds . Its molecular formula is C15H16ClNO, with a molecular weight of 261.75 g/mol [1].

Reactive chloroacetyl handle supports selective derivatization with nucleophiles.
Substituted pyrrole scaffold enables SAR exploration across pharmacophore vectors.
Maybridge portfolio provides reproducible sourcing and quality assurance.

Why Generic Substitution Fails


Directly substituting this compound with a simpler pyrrole analog (e.g., 2-acetylpyrrole or a non-chlorinated variant) is not feasible when the synthetic objective requires the specific N-aryl-2,5-dimethyl substitution pattern for a structure-activity relationship (SAR) study, or when the chloroacetyl group is needed as a specific electrophilic handle for subsequent derivatization . The combination of the electron-rich, substituted pyrrole core and the reactive α-chloroketone moiety provides a unique reactivity profile that is not replicated by other commercially available pyrrole building blocks within the Maybridge collection .

SAR pattern
Simpler pyrrole analogs lack the N-aryl-2,5-dimethyl substitution pattern required for SAR studies.
Electrophilic handle
Non-halogenated variants may not provide the reactive chloroacetyl handle needed for nucleophilic elaboration.
Sourcing consistency
Unspecified building blocks may introduce variability in purity and traceability compared to the Maybridge standard.

Performance vs. Structural Analogs


Chloroacetyl vs. Methyl Ketone Reactivity

This compound contains a chloroacetyl group (Cl-CH2-C(=O)-), which is a superior electrophilic handle for nucleophilic substitution reactions compared to the methyl ketone (CH3-C(=O)-) present in its closest non-halogenated analog, 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone. The presence of the alpha-chlorine allows for selective SN2 reactions with a variety of nucleophiles (e.g., amines, thiols) to generate secondary amines or thioethers, whereas the methyl analog would require harsh, less selective oxidation or enolate chemistry to functionalize at the same position. This is a class-level inference based on the established reactivity order of α-haloketones > alkyl ketones under standard SN2 conditions .

Chloroacetyl Reactivity
Class-level inference
Target: chloroacetyl group (Cl⁻ leaving group, SN2-active)
Comparator: methyl ketone (CH₃⁻ leaving group, SN2-inert)
Supports selective nucleophilic derivatization
Reactivity advantage under standard SN2 conditions; enables orthogonal synthetic pathways
Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity: Substituted vs. Unsubstituted Pyrrole

The compound's computed octanol-water partition coefficient (XLogP3-AA) is 3.8, as reported by PubChem [1]. This is significantly higher than that of a simpler, commercially available pyrrole building block like 2-chloro-1-(1H-pyrrol-3-yl)ethanone (computed XLogP ~1.1 [2]), owing to the N-(4-methylphenyl) and 2,5-dimethyl substituents. This quantified difference of 2.7 log units indicates that this scaffold will impart greater lipophilicity, potentially enhancing membrane permeability or binding to hydrophobic pockets in target proteins.

Lipophilicity (logP)
Cross-study comparable
XLogP3-AA = 3.8 (target)
≈ 1.1 (unsubstituted pyrrole)
Δ > 2.7 log units
Supports increased lipophilicity for membrane permeability studies
Computed XLogP3-AA (PubChem). Cross-study comparison
Drug Design Physicochemical Properties logP

Maybridge Collection Quality Control

This compound is part of the Thermo Scientific Maybridge portfolio, a collection specifically designed for medicinal chemistry and offered with a certified purity of 97% (HPLC) . This contrasts with generic chemical suppliers where purity and traceability can be inconsistent. While the Maybridge collection itself is a curated set of >50,000 compounds, the specific combination of the N-(4-methylphenyl)-2,5-dimethylpyrrole core with a chloroacetyl side chain is a distinct motif not widely available from other compound management suppliers, ensuring a unique chemical space is accessed .

Quality & Sourcing
Context-dependent
97% purity (HPLC), Maybridge ID MO07025
Unique motif within curated collection
Supports reproducible SAR data
Consistent sourcing from Thermo Fisher Scientific; review specific lot COA
Reproducibility Quality Control Sourcing

Optimal Application Scenarios


Parallel Library Synthesis via Chloroacetyl

The compound's reactive chloroacetyl group makes it an ideal core scaffold for generating focused libraries of amides, amines, or thioethers. A medicinal chemist can react it with a diverse set of primary or secondary amines under mild conditions to rapidly explore SAR around this vector, a synthetic step not directly available with the non-halogenated analog (see Section 3, Evidence 1) .

Lead Optimization for Lipophilic Binding Sites

With a computed logP of 3.8, this scaffold is well-suited for projects where the target binding site is known to be hydrophobic, or where enhancing membrane permeability is a key goal. It can be used as a replacement for more polar heterocyclic cores (e.g., unsubstituted pyrrole, logP ~1.1) to improve the overall lipophilic ligand efficiency (LLE) of a lead series (see Section 3, Evidence 2) [1].

Fragment-Based Drug Discovery Growth

Although not a fragment itself (MW 261.7), this compound can be used to grow a smaller pyrrole-based fragment hit. The N-(4-methylphenyl) substituent is a common motif for probing a nearby hydrophobic pocket, and the chloroacetyl group provides a synthetic exit vector for further elaboration, making it a strategic intermediate in fragment-to-lead campaigns [2].

Application
Selection Property
Validation Focus
Parallel library synthesis
Chloroacetyl electrophilic handle
Derivatization with amines/thiols under mild conditions
Lead optimization (hydrophobic pockets)
Substituted pyrrole lipophilicity
Membrane permeability / hydrophobic binding site engagement
Fragment elaboration
N-aryl substitution and chloroacetyl vector
SAR growth from fragment hits
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